3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-16-14(20-17-10)9-15-13(18)8-5-11-3-6-12(19-2)7-4-11/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRBCEQJXKWIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or the amide bond, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Research Implications
- Antibacterial Applications : The target compound’s cephalosporin derivative (17a) shows selective activity against Mycobacterium tuberculosis, likely due to the bicyclic β-lactam core .
- Neurological Targets: Compounds like B and C are optimized for CNS penetration, making them candidates for cannabinoid receptor modulation .
Biological Activity
3-(4-Methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that has gained attention in pharmaceutical research due to its diverse biological activities. The oxadiazole moiety is particularly noteworthy for its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, it was found that several oxadiazole derivatives had IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | A549 | 1.50 | Cell cycle arrest |
| Compound C | HeLa | 2.41 | Caspase activation |
Antimicrobial Activity
The presence of the oxadiazole ring in the structure contributes to notable antimicrobial activity. Various studies have shown that oxadiazole derivatives possess antibacterial and antifungal properties. For example, a study highlighted the effectiveness of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | S. aureus | 32 µg/mL |
| Compound E | E. coli | 16 µg/mL |
| Compound F | Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
Compounds with the oxadiazole structure have also been reported to exhibit anti-inflammatory effects. They inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a recent study showed that an oxadiazole derivative significantly reduced TNF-alpha levels in a lipopolysaccharide-induced inflammation model .
Case Studies
- Case Study on Anticancer Activity : A compound similar to this compound was tested against multiple cancer cell lines including MCF-7 and U-937. The results indicated that at sub-micromolar concentrations, the compound induced apoptosis through activation of caspase pathways .
- Case Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties against clinical isolates of bacteria and fungi. The results showed promising activity with several compounds achieving MIC values lower than standard antibiotics .
Q & A
Q. What synthetic methodologies are recommended to optimize the yield and purity of 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide?
The synthesis involves multi-step protocols, including cyclization of oxadiazole precursors and coupling reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or methanol may stabilize intermediates .
- Catalyst optimization : Acidic catalysts (e.g., HCl) or bases (e.g., K₂CO₃) improve cyclization and amide bond formation .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly for the methoxyphenyl and oxadiazole moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- FTIR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and monitors reaction progress .
Q. How can researchers identify potential biological targets for this compound?
- In vitro assays : Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence-based activity assays .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .
- Molecular docking : Preliminary computational modeling predicts interactions with active sites (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that may alter observed activity .
- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and compound half-life .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Kinetic assays : Determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) using enzyme kinetics .
- Cellular pathway analysis : Transcriptomics/proteomics (e.g., RNA-seq, Western blotting) identify downstream signaling effects .
- X-ray crystallography : Resolve co-crystal structures with target proteins to map binding interactions .
Q. How can computational modeling enhance the design of derivatives with improved activity?
- QSAR modeling : Correlate structural features (e.g., substituents on the oxadiazole ring) with bioactivity to guide synthetic modifications .
- Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives .
- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity early in design .
Q. What strategies mitigate instability during long-term storage or under physiological conditions?
- pH stability studies : Test degradation rates in buffers (pH 3–9) to identify optimal storage conditions .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder .
- Protective group strategies : Stabilize reactive sites (e.g., oxadiazole nitrogen) during synthesis .
Q. How can researchers validate the selectivity of this compound against off-target proteins?
- Panel screening : Test against 50+ unrelated targets (e.g., CEREP panels) to rule out cross-reactivity .
- CRISPR-Cas9 knockout models : Confirm target-specific effects in cell lines lacking the putative target .
- Thermal shift assays : Measure protein thermal stability shifts to infer binding specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
